molecular formula C9H7ClN2O B2821883 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 23275-38-9

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2821883
CAS RN: 23275-38-9
M. Wt: 194.62
InChI Key: AOARXCHKNQKGAI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is a type of organic compound known as an oxadiazole, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . Oxadiazoles are known for their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized via different pathways. One of the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole would consist of a five-membered ring with one oxygen atom and two nitrogen atoms at adjacent positions. The ring would also have a chlorine atom and a phenyl ring with a methyl group attached .

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been synthesized and explored for their corrosion inhibition properties. For example, studies have shown that oxadiazole derivatives can act as efficient corrosion inhibitors for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, thereby reducing the rate of corrosion. Computational simulations support the experimental findings, indicating that these compounds could be promising in corrosion protection applications (Kalia et al., 2020).

Anticancer Activity

Oxadiazole compounds have been identified as potential anticancer agents. Research has uncovered specific oxadiazole derivatives that induce apoptosis in cancer cells, showing activity against breast and colorectal cancer cell lines. The mechanism involves cell cycle arrest and subsequent induction of apoptosis. Such findings underscore the potential of oxadiazole derivatives as novel therapeutic agents for cancer treatment (Zhang et al., 2005).

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been demonstrated through the synthesis and testing of novel compounds. These studies have shown significant activity against various bacterial strains, suggesting the potential use of oxadiazole compounds in treating bacterial infections (Rai et al., 2010).

Photoluminescent Materials

Oxadiazole derivatives have been utilized in the creation of photoluminescent materials. These materials exhibit promising luminescent properties, making them suitable for applications in optical devices and displays. The research in this area highlights the versatility of oxadiazole compounds in material science (Han et al., 2010).

Chemosensors

Research has also explored the use of oxadiazole derivatives as chemosensors, particularly for the detection of fluoride ions. These compounds exhibit selective and colorimetric sensing capabilities, making them useful in environmental monitoring and analytical chemistry applications (Ma et al., 2013).

Future Directions

The future directions for research on 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole and similar compounds would likely involve further exploration of their biological activities and potential therapeutic applications. This could include the development of new synthetic strategies and the design of new isoxazole derivatives .

properties

IUPAC Name

5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARXCHKNQKGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole

CAS RN

23275-38-9
Record name 5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole
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